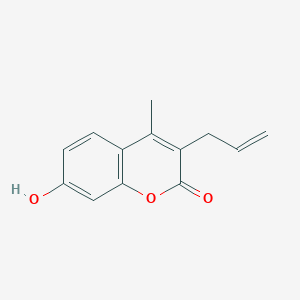

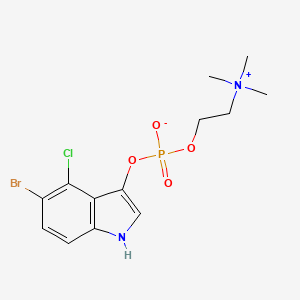

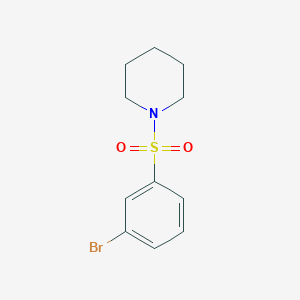

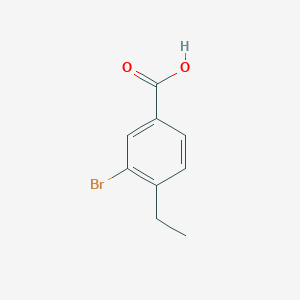

![molecular formula C7H5BrN2O3S B1277487 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 155983-98-5](/img/structure/B1277487.png)

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Overview

Description

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzo-thiadiazine dioxides. These compounds are of interest due to their potential applications in various fields, including pharmacology, medicinal chemistry, and industrial chemistry. The compound features a bromine atom attached to a benzo-thiadiazine ring system, which is further oxidized to contain two oxygen atoms in a dioxide configuration .

Synthesis Analysis

The synthesis of benzo-thiadiazine dioxides can be achieved through various methods. For instance, the oxidation of benzo-thiazino tropone derivatives with hydrogen peroxide can afford the corresponding 5-oxides or 5,5-dioxides . Another approach involves the ring contraction of dihydrobenzo-thiadiazepine dioxides under mild conditions, which leads to the formation of benzo-thiazine dioxides . Additionally, novel benzo-thiazino isoindolinones can be synthesized through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . The synthesis of related compounds, such as N,2-dibromo derivatives, has been reported to be used as catalysts in the synthesis of other organic compounds .

Molecular Structure Analysis

The molecular structure of benzo-thiadiazine dioxides and related compounds has been established using various analytical techniques. For example, X-ray crystallographic analysis has been employed to determine the structures of synthesized benzo-thiazino isoindolinones . Similarly, the structure of N,2-dibromo-6-chloro derivatives has been elucidated to facilitate their use as catalysts . These studies provide detailed insights into the molecular geometry and electronic configuration of these compounds.

Chemical Reactions Analysis

Benzo-thiadiazine dioxides and their derivatives participate in a range of chemical reactions. Bromination or nitration of these oxides typically yields bromo or nitro derivatives . Nucleophilic substitution reactions have been observed with bromobenzo-thiadiazoles, leading to various substituted derivatives . The reactivity of these compounds under different conditions, such as with nucleophiles or reagents like hydrogen peroxide, is crucial for their functionalization and application in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and related compounds are influenced by their molecular structure. The presence of the bromine atom and the dioxide functionality are likely to affect properties such as solubility, melting point, and reactivity. For instance, the stability of benzo-thiazino tropone oxides to heating, acid, and alkali has been examined, indicating their robustness under various conditions . The crystal structures of host-guest compounds, including those with benzo-thiadiazinium bromide, have been studied to understand their packing schemes and geometries . These properties are essential for the practical application of these compounds in different domains.

Scientific Research Applications

1. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles

- Summary of Application: This compound is used in the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles . This process involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides .

- Methods of Application: The synthesis is achieved with 1 mol% CuCl2·2H2O as the catalyst and water as the solvent . A series of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles were provided in excellent overall yields .

- Results or Outcomes: The procedure is convenient and efficient, providing excellent yields .

2. Detection of Primary Aromatic Amines

- Summary of Application: A thiadiazole-based covalent triazine framework nanosheet has been developed for highly selective and sensitive primary aromatic amine detection among various amines .

- Methods of Application: The nanosheet was constructed by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .

- Results or Outcomes: The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules . It shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines .

3. Antimicrobial Activity

- Summary of Application: Similar compounds have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application: The synthesis involves a series of chemical reactions, and the resulting compounds are tested against various bacterial and fungal strains .

- Results or Outcomes: Some of the synthesized compounds showed promising antimicrobial activity .

4. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles

- Summary of Application: This compound is used in the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles . This process involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides .

- Methods of Application: The synthesis is achieved with 1 mol% CuCl2·2H2O as the catalyst and water as the solvent . A series of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles were provided in excellent overall yields .

- Results or Outcomes: The procedure is convenient and efficient, providing excellent yields .

Future Directions

properties

IUPAC Name |

5-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)9-7(11)10-14(5,12)13/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWFVIMGKIDJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196827 | |

| Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

CAS RN |

155983-98-5 | |

| Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155983-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazin-3(4H)-one, 5-bromo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.